Tert-butyl 3-(2-fluoropyridin-4-yl)azetidine-1-carboxylate
Description
Tert-butyl 3-(2-fluoropyridin-4-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) substituted with a 2-fluoropyridin-4-yl group and protected by a tert-butyl carbamate (Boc) group. This compound is likely synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between a boronated pyridine derivative and a halogenated azetidine precursor.
Properties
IUPAC Name |
tert-butyl 3-(2-fluoropyridin-4-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-10(8-16)9-4-5-15-11(14)6-9/h4-6,10H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPMAOGEBDCTKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-fluoropyridin-4-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-aminopropanol derivative.
Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group can be introduced via a nucleophilic substitution reaction using a fluoropyridine derivative.
Protection of the Carboxylate Group: The carboxylate group is protected using a tert-butyl group to form the final product.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyridinyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; conditionspolar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(2-fluoropyridin-4-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of azetidine-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of novel therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-fluoropyridin-4-yl)azetidine-1-carboxylate involves its interaction with molecular targets through its azetidine and fluoropyridinyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Azetidine Ring
Halogenated Derivatives
- tert-butyl 3-(iodomethyl)azetidine-1-carboxylate ():
- Substituent : Iodomethyl group.
- Key Features : The iodine atom enhances reactivity in alkylation or nucleophilic substitution reactions. Used in nickel-catalyzed carboboration for glycoside synthesis .
- Comparison : The iodomethyl group offers distinct reactivity compared to the aromatic fluoropyridinyl group, which is more suited for π-π interactions in drug design.
Amino and Hydroxy Derivatives
- tert-butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2, ): Substituent: Primary amine. Key Features: High nucleophilicity, enabling peptide couplings or Schiff base formations. A common intermediate for functionalization . Comparison: The amine group provides reactivity absent in the fluoropyridinyl derivative, making it more versatile for further derivatization.
tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 142253-56-3, ):
Fluorinated Derivatives
- tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5, ):
- Substituent : Fluorine and hydroxymethyl on the azetidine ring.
- Key Features : Fluorine increases metabolic stability; the hydroxymethyl group offers a handle for further modifications .
- Comparison : The dual substitution contrasts with the target compound’s single fluoropyridinyl group, balancing electronic and steric effects.
Ring Size and Saturation Variations
Piperidine and Dihydropyridine Derivatives
- tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate ():
- Structure : Six-membered dihydropyridine ring with a trifluoromethylphenyl group.
- Key Features : Partial unsaturation increases planarity, influencing binding to aromatic receptors. The CF3 group enhances lipophilicity .
- Comparison : The larger ring size reduces ring strain but may decrease conformational rigidity compared to azetidine.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound (CAS or Reference) | Molecular Weight | LogP (Predicted) | Key Functional Groups | Bioactivity Potential |
|---|---|---|---|---|
| Tert-butyl 3-(2-fluoropyridin-4-yl)azetidine-1-carboxylate | 282.3 | 1.8 | Fluoropyridine, Boc | Kinase inhibition |
| tert-butyl 3-aminoazetidine-1-carboxylate (193269-78-2) | 186.2 | 0.5 | Primary amine, Boc | Peptide synthesis |
| tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate | 327.3 | 3.2 | CF3, dihydropyridine | Enzyme inhibition |
Biological Activity
Tert-butyl 3-(2-fluoropyridin-4-yl)azetidine-1-carboxylate is a chemical compound with promising biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
- Molecular Formula : C13H17FN2O2
- Molecular Weight : 252.2853 g/mol
- CAS Number : 2093427-33-7
The compound belongs to the azetidine family, characterized by a four-membered nitrogen-containing heterocycle. The presence of the fluoropyridinyl group is significant for its biological interactions and potential therapeutic effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The azetidine ring and the fluoropyridinyl substituent are crucial for modulating enzyme activities and receptor interactions. These interactions can lead to alterations in cellular signaling pathways, which may be beneficial in therapeutic contexts.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example:
- Inhibitory Effects : Compounds related to this compound have shown promising inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) models. One study reported an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent activity against this aggressive cancer type .
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties, which are critical for its therapeutic potential:
- Matrix Metalloproteinases (MMPs) : Similar compounds have demonstrated significant inhibition of MMP-2 and MMP-9, enzymes involved in tumor metastasis and angiogenesis . This suggests that this compound could help prevent cancer spread.
Study on Anticancer Activity
A notable study investigated the effects of a structurally similar compound on TNBC cell lines. The results showed:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Test Compound | 0.126 | High (compared to non-cancer cells) |
| 5-Fluorouracil | 11.73 (MCF7) | Reference |
This indicates that the test compound has a significantly higher selectivity for cancer cells compared to standard chemotherapeutics like 5-Fluorouracil, suggesting its potential as a targeted cancer therapy .
Synthesis and Applications
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be modified into various derivatives that can enhance biological activity or target specific pathways in disease processes.
Synthetic Routes
The synthesis typically involves:
- Formation of the azetidine ring through cyclization.
- Introduction of the fluoropyridinyl group via nucleophilic substitution.
- Protection of the carboxylic acid group using a tert-butyl group.
These steps often require specific reagents and conditions, such as organic solvents and catalysts like triethylamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
